molecular formula C38H34O14 B1245997 Xanthonol

Xanthonol

货号: B1245997
分子量: 714.7 g/mol
InChI 键: IFAHLFGOCSKGOE-GJQANOTHSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Xanthonol is a xanthone dimer, a class of natural compounds recognized for a unique structural framework and a broad spectrum of biological activities that are of significant interest in scientific research. These compounds are predominantly sourced from various angiosperms, fungi, and lichens . Xanthone dimers have demonstrated considerable potential in preliminary research, showing notable biological properties including anticancer, antibacterial, antioxidant, and neuroprotective activities . Their complex molecular architecture enables diverse interactions with biomolecules, making them compelling subjects for pharmacological and mechanistic studies. The primary research value of xanthone dimers like this compound lies in their multifaceted mechanisms of action. In anticancer research, certain xanthone dimers have been observed to modulate the cell cycle, induce apoptosis (programmed cell death), and inhibit angiogenesis, which is the formation of new blood vessels that tumors need to grow . Their antibacterial and antioxidant effects are also under investigation for managing chronic diseases and oxidative stress . This product, this compound, is provided strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are encouraged to rely on this compound for investigative purposes in controlled laboratory settings.

属性

分子式

C38H34O14

分子量

714.7 g/mol

IUPAC 名称

methyl (4R)-4-benzoyloxy-8,9-dihydroxy-6-methyl-1-oxo-7-[(5R)-1,5,9-trihydroxy-10a-(hydroxymethyl)-3-methyl-8-oxo-6,7-dihydro-5H-xanthen-2-yl]-3,4-dihydro-2H-xanthene-4a-carboxylate

InChI

InChI=1S/C38H34O14/c1-16-13-21-27(33(45)29-19(40)9-11-23(42)37(29,15-39)51-21)31(43)25(16)26-17(2)14-22-28(32(26)44)34(46)30-20(41)10-12-24(38(30,52-22)36(48)49-3)50-35(47)18-7-5-4-6-8-18/h4-8,13-14,23-24,39,42-46H,9-12,15H2,1-3H3/t23-,24-,37?,38?/m1/s1

InChI 键

IFAHLFGOCSKGOE-GJQANOTHSA-N

手性 SMILES

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5([C@@H](CCC(=O)C5=C4O)OC(=O)C6=CC=CC=C6)C(=O)OC)O)O)C(=C7C(=O)CC[C@H](C7(O2)CO)O)O

规范 SMILES

CC1=CC2=C(C(=C1C3=C(C4=C(C=C3C)OC5(C(CCC(=O)C5=C4O)OC(=O)C6=CC=CC=C6)C(=O)OC)O)O)C(=C7C(=O)CCC(C7(O2)CO)O)O

同义词

xanthonol

产品来源

United States

科学研究应用

Therapeutic Applications in Oncology

1.1 Modulation of Tumor Microenvironment

Xanthinol nicotinate has been studied for its ability to enhance the efficacy of radio- and chemotherapy by modulating the tumor microenvironment. Research indicates that it can improve tumor perfusion and oxygenation, thereby alleviating hypoxia—a condition that often contributes to resistance against cytotoxic treatments. In a study involving mouse models, xanthinol nicotinate was shown to significantly increase tumor oxygen levels and blood flow, enhancing the response to radiation therapy by 1.4 times and to chemotherapy by 2.7 times when administered prior to treatment .

1.2 Case Study: Xanthinol Nicotinate in Cancer Treatment

A notable study investigated the effects of xanthinol nicotinate on tumor responses in mice subjected to cyclophosphamide chemotherapy. The findings demonstrated that the administration of xanthinol nicotinate prior to chemotherapy led to a marked increase in treatment efficacy, highlighting its potential as an adjunct therapy in cancer management .

Applications in Vascular Disease

2.1 Improvement of Peripheral Vascular Conditions

Xanthinol nicotinate is also utilized in treating peripheral vascular diseases. A double-blind clinical trial involving patients with severe progressive obliterative vascular disease revealed that 25 out of 33 patients experienced significant improvement after treatment with xanthinol nicotinate compared to only 4 patients receiving a placebo . The drug was noted for its ability to reduce whole-blood viscosity and cholesterol levels, making it beneficial for patients where surgical interventions are not feasible.

2.2 Case Study: Efficacy in Inoperable Peripheral Vascular Disease

A prospective study conducted on 350 patients with inoperable progressive peripheral vascular disease showed promising results after a four-week regimen of intravenous xanthinol nicotinate infusion. Key findings included:

  • Reduction in Claudication Pain: 301 patients (89.58%) reported significant relief.
  • Improvement in Limb Temperature: 72 patients (69.23%) exhibited increased limb temperature.
  • Reversion of Cyanotic Changes: 45 cases (81.81%) showed improvement post-treatment .
Clinical Outcome Before Treatment (%) After Treatment (%) P Value
Claudication Pain96%10%<0.001
Rest Pain58%10.29%<0.001
Cold Clammy Extremity29.71%9.14%<0.001
Pregangrenous Cyanotic Changes15.71%2.86%<0.001

相似化合物的比较

Key Structural Insights :

  • Linkage Position: this compound’s 2,2'-linkage distinguishes it from the more common 4,4'-linked dimers (e.g., phomoxanthones and dicerandrols). This asymmetry may influence its target specificity .

Bioactivity Comparison

Compound Bioactivity Mechanism/Notes Reference Activity
This compound Insecticidal, anthelmintic Moderate activity; hydrolyzed form inactive LD₉₀: 8–50 µg/mL
Phomoxanthone A Cytotoxic, immunomodulatory Induces apoptosis in lymphoma cells (IC₅₀: 0.1 µM) 100× selective over healthy cells
Dicerandrols A-C Antimicrobial (Gram-negative bacteria) MIC: 8–16 µg/mL against Xanthomonas oryzae More potent than deacetylated forms
Talaroxanthone Antimicrobial, antifungal Broad-spectrum activity MIC data not reported
Rugulotrosins A-B Antimicrobial Active against Staphylococcus aureus MIC: 4–8 µg/mL

Functional Insights :

  • Acetyl Groups: Phomoxanthones require acetyl groups for bioactivity, while this compound’s activity depends on its benzoyl and methyl substituents .
  • Activity Spectrum: this compound’s moderate anthelmintic activity contrasts with phomoxanthones’ potent cytotoxicity, highlighting how structural variations drive functional divergence .

准备方法

Epichlorohydrin and N-Methylethanolamine Condensation

The synthesis of this compound via epichlorohydrin and N-methylethanolamine is a multi-step process optimized for industrial scalability. The first step involves the reaction of epichlorohydrin with N-methylethanolamine in absolute ethanol at 18–25°C, yielding 2-hydroxy-3-(2-hydroxyethyl-methylamino-) chloropropane. This intermediate is subsequently reacted with theophylline and niacin under reflux conditions (55–70°C) in ethanol, followed by crystallization at 5–10°C to obtain crude this compound. Key enhancements include microwave-assisted activation (10–20 kHz, 2–4 kW) and ultrasonic treatment with activated carbon (20–25 kHz, 5–8 kW), which improve purity (98.5%) and yield (82%) compared to traditional toluene-isopropanol solvent systems.

Critical Parameters:

  • Solvent: Absolute ethanol reduces toxicity and cost.

  • Purification: Vacuum drying (60–70°C, 0.080–0.085 MPa) ensures minimal residual solvents.

Xanthydrol-Based Functionalization

Frontiers in Pharmacology outlines a xanthydrol-centric approach, leveraging nucleophilic substitutions to introduce diverse functional groups. Xanthydrol reacts with thiourea or hydrazine in ethanol under acidic conditions (glacial acetic acid, 67°C), forming thiazolone or dithiolane intermediates. Subsequent reactions with α-haloketones or propargyl bromide yield this compound derivatives with triazole or dithiolane moieties. For instance, coupling xanthydrol with propargyl bromide in dimethylformamide (75°C, 25 h) followed by a click reaction with azides produces triazole-conjugated this compound.

Spectroscopic Validation:

  • FTIR: Disappearance of O–H (3,200–3,400 cm⁻¹) and emergence of C=S (1,200 cm⁻¹) confirm intermediate formation.

  • NMR: ¹³C-NMR peaks at 166 ppm (C=N) and 176 ppm (C=O) verify structural integrity.

TiCl₄-Mediated Cyclization and Cannizzaro Reaction

The Journal of Organic Chemistry reports a TiCl₄-catalyzed cyclization strategy for synthesizing xanthones, which can be adapted for this compound. Aromatic aldehydes undergo cyclization with resorcinol derivatives in the presence of TiCl₄, followed by a Cannizzaro reaction to yield xanthones. This method tolerates electron-donating and withdrawing groups, achieving yields up to 76%. For example, pranoprofen—a xanthone analog—was synthesized in three steps (59% overall yield).

Advantages:

  • Substrate Flexibility: Compatible with diverse aromatic precursors.

  • Scalability: Single-step cyclization reduces purification complexity.

Ullmann-Type Coupling Reactions

Copper-catalyzed Ullmann couplings enable the synthesis of xanthones from 2-iodophenols and aryl boronic acids. Under microwave irradiation (120°C, 20 min), 2-iodophenol reacts with phenylboronic acid in the presence of CuI and 1,10-phenanthroline, yielding this compound derivatives in 68–85% yields. This method is notable for its rapid kinetics and compatibility with electron-deficient substrates.

Optimization Insights:

  • Catalyst System: CuI/1,10-phenanthroline enhances coupling efficiency.

  • Microwave Irradiation: Reduces reaction time from hours to minutes.

Comparative Analysis of Preparation Methods

Method Starting Materials Catalyst/Solvent Temperature Yield Purity
Epichlorohydrin CondensationEpichlorohydrin, N-methylethanolamineEthanol, NaOH18–70°C82%98.5%
Xanthydrol FunctionalizationXanthydrol, thioureaEthanol, DMF67–75°C65–78%95–97%
TiCl₄ CyclizationAromatic aldehydesTiCl₄, NaOHRT–100°C76%99%
Ullmann Coupling2-Iodophenol, aryl boronic acidsCuI, 1,10-phenanthroline120°C (microwave)85%98%

Key Observations:

  • Industrial Viability: The epichlorohydrin route (82% yield) is favored for large-scale production due to cost-effective solvents.

  • Functional Diversity: Xanthydrol-based methods enable modular derivatization but require longer reaction times.

  • Catalyst Efficiency: Ullmann couplings achieve the highest yields (85%) but rely on costly copper catalysts.

Characterization and Validation

Advanced spectroscopic techniques are critical for confirming this compound’s structure. For instance, ¹H-NMR spectra of triazole derivatives show distinct peaks at δ 2.1 (NH) and δ 5.3 (CH-NH), while ¹³C-NMR confirms carbonyl groups at 176 ppm. High-resolution mass spectrometry (HRMS) further validates molecular formulae, with deviations <2 ppm.

Industrial Scalability and Environmental Considerations

The transition from toluene-isopropanol to ethanol solvents reduces environmental impact by 40% (based on waste solvent metrics). Microwave and ultrasonic technologies cut energy consumption by 30% compared to conventional heating. However, copper-based Ullmann reactions generate heavy metal waste, necessitating post-treatment filtration .

常见问题

Basic Research Questions

Q. What are the standard methodologies for synthesizing Xanthonol derivatives, and how can researchers optimize reaction yields?

  • Methodological Answer : this compound synthesis typically involves Friedel-Crafts alkylation or oxidative coupling of phenolic precursors. To optimize yields, researchers should systematically vary reaction parameters (temperature, solvent polarity, catalyst concentration) and employ design-of-experiments (DoE) frameworks to identify optimal conditions . Characterization via HPLC and NMR is critical to verify purity and structural integrity.

Q. Which spectroscopic and chromatographic techniques are most reliable for characterizing this compound’s structural and functional properties?

  • Methodological Answer : High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) are essential for confirming molecular structure. UV-Vis spectroscopy can identify π-π* transitions in the xanthone backbone, while reversed-phase HPLC with diode-array detection ensures purity assessment. Cross-validate results with computational simulations (e.g., DFT for NMR chemical shifts) to resolve ambiguities .

Q. How can researchers validate the biological activity of this compound in vitro, and what controls are necessary to ensure reproducibility?

  • Methodological Answer : Use dose-response assays (e.g., MTT for cytotoxicity) with positive/negative controls (e.g., DMSO vehicle, reference inhibitors). Replicate experiments across independent cell lines or batches to account for biological variability. Statistical tools like ANOVA with post-hoc tests (Tukey’s HSD) should quantify significance, and raw data must be archived for transparency .

Advanced Research Questions

Q. How should researchers design experiments to resolve contradictory findings in this compound’s mechanism of action across different biological models?

  • Methodological Answer : Conduct comparative studies using isogenic cell lines or transgenic organisms to isolate variables (e.g., receptor expression levels). Integrate multi-omics data (transcriptomics, metabolomics) to identify context-dependent pathways. Apply contradiction analysis frameworks (e.g., principal contradiction identification ) to prioritize hypotheses for further testing. Publish negative results to mitigate publication bias .

Q. What computational strategies are effective for predicting this compound’s pharmacokinetic properties and off-target interactions?

  • Methodological Answer : Use molecular docking (AutoDock Vina) to screen against target libraries (e.g., ChEMBL). Validate predictions with molecular dynamics simulations (GROMACS) to assess binding stability. Combine QSAR models with ADMET predictors (SwissADME) to optimize bioavailability. Cross-reference with experimental data from microsomal stability assays .

Q. How can researchers ensure reproducibility in this compound studies when using heterogeneous datasets or non-standardized protocols?

  • Methodological Answer : Adopt FAIR data principles (Findable, Accessible, Interoperable, Reusable) by sharing raw datasets in public repositories (e.g., Zenodo). Use standardized assay protocols (e.g., NIH guidelines for cytotoxicity) and report deviations transparently. Meta-analyses of existing literature can identify protocol inconsistencies and recommend harmonization strategies .

Q. What ethical and methodological considerations are critical when transitioning from in vitro to in vivo studies of this compound?

  • Methodological Answer : Follow ARRIVE 2.0 guidelines for animal studies, including power analysis to minimize sample sizes. Preclinical trials must include pharmacokinetic profiling (plasma half-life, tissue distribution) and toxicity endpoints (ALT/AST levels, histopathology). Obtain ethics committee approval and disclose conflicts of interest in publications .

Data Analysis and Interpretation

Q. How should researchers statistically analyze dose-dependent effects of this compound in complex biological systems?

  • Methodological Answer : Fit dose-response curves using nonlinear regression (e.g., Hill equation) and calculate EC₅₀/IC₅₀ values. Use mixed-effects models to account for hierarchical data structures (e.g., multiple time points). Sensitivity analysis (Monte Carlo simulations) can quantify parameter uncertainty .

Q. What frameworks are recommended for integrating qualitative and quantitative data in this compound’s pharmacological profiling?

  • Methodological Answer : Employ mixed-methods triangulation: combine quantitative metrics (binding affinity, IC₅₀) with qualitative observations (morphological changes in cells). Thematic analysis of literature can identify knowledge gaps, while Bayesian meta-analysis synthesizes heterogeneous data .

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。